Pyridine, 3-[[(4-methylphenyl)thio]methyl]-
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Overview
Description
Pyridine, 3-[[(4-methylphenyl)thio]methyl]- is a heterocyclic aromatic organic compound. It consists of a pyridine ring substituted with a 3-[(4-methylphenyl)thio]methyl group. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation of 1,5-dicarbonyls: This method involves the condensation of 2,3-ene-1,5-diones with ammonia, followed by oxidation.
Hantzsch Synthesis: This involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia.
Bohlmann-Rahtz Synthesis: This method involves the reaction of enamine esters and enones.
Industrial Production Methods
Industrial production methods for pyridine derivatives often involve the use of ammonia and acetylene . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyridine derivatives can undergo oxidation reactions, often using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Common Reagents and Conditions
Oxidation: Manganese dioxide, air, O2, HNO3.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: N-bromosuccinimide (NBS), sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides .
Scientific Research Applications
Pyridine, 3-[[(4-methylphenyl)thio]methyl]- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds with antimicrobial and anticancer properties
Agrochemicals: Pyridine derivatives are used in the formulation of pesticides and herbicides.
Materials Science: They are used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of pyridine, 3-[[(4-methylphenyl)thio]methyl]- involves its interaction with molecular targets through various pathways. For instance, it can act as a nucleophilic catalyst in electrophilic substitution reactions . The compound’s effects are mediated by its ability to stabilize resonance structures and form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.
Pyrimidine: Similar to pyridine but with two nitrogen atoms in the ring.
Uniqueness
Pyridine, 3-[[(4-methylphenyl)thio]methyl]- is unique due to the presence of the 3-[(4-methylphenyl)thio]methyl group, which imparts distinct chemical properties and reactivity. This substitution enhances its potential for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
88594-63-2 |
---|---|
Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
3-[(4-methylphenyl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C13H13NS/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-9H,10H2,1H3 |
InChI Key |
OOAIKIZQXZBEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CN=CC=C2 |
Origin of Product |
United States |
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